5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H6N2O/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2 |
InChI Key |
HAZALSHZRRFSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)ON=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5,6 Dihydro 4h Pyrrolo 3,4 D Isoxazole Derivatives
Cycloaddition Reactions in Pyrroloisoxazole Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and widely employed tool for assembling the pyrroloisoxazole ring system. libretexts.orgnih.govmdpi.com These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. libretexts.org This approach is highly effective for creating the isoxazole (B147169) portion of the target molecule, which is then fused to a pyrrolidine (B122466) precursor.
Among the various 1,3-dipoles, nitrile oxides are of paramount importance for the synthesis of isoxazole and isoxazoline (B3343090) rings. chem-station.comnih.gov The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne dipolarophile is a highly efficient method for constructing the 4,5-dihydroisoxazole (isoxazoline) or isoxazole ring, respectively. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of 5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole derivatives, proceeding through either intramolecular or intermolecular pathways. Nitrile oxides are often unstable and are typically generated in situ from precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes to be trapped by a dipolarophile. chem-station.combohrium.commdpi.com
The Intramolecular Nitrile Oxide Cycloaddition (INOC) strategy is a highly effective method for constructing fused heterocyclic systems, as it can form two rings in a single synthetic step. mdpi.com This approach involves a molecule containing both a nitrile oxide precursor (like an aldoxime) and a dipolarophile (an alkene or alkyne), which are tethered together. mdpi.commdpi.comnih.gov Upon in situ generation of the nitrile oxide, it rapidly undergoes a cycloaddition with the tethered dipolarophile to yield a fused bicyclic or polycyclic product. mdpi.com
This strategy has been successfully applied to create a variety of complex fused isoxazolines. mdpi.comresearchgate.netresearchgate.net For instance, a novel tetracyclic isoxazole-containing ring system was synthesized using an INOC reaction as the key step. mdpi.com In this process, an aldoxime precursor was treated with aqueous sodium hypochlorite (B82951) (bleach) to generate the nitrile oxide in situ, which then reacted with a neighboring alkyne to form the tetracyclic product in high yield. mdpi.com This method highlights the efficiency of INOC in building complex molecular frameworks that incorporate the isoxazole moiety fused to other ring systems, demonstrating a powerful route applicable to the synthesis of pyrroloisoxazole structures. mdpi.commdpi.com
Table 1: Example of an Intramolecular Nitrile Oxide Cycloaddition (INOC) Reaction
| Precursor | Reagent | Product | Yield | Ref |
|---|
The intermolecular 1,3-dipolar cycloaddition is a direct and versatile method for synthesizing this compound derivatives. nih.govresearchgate.net This approach involves the reaction between two separate components: a suitable nitrile oxide and a dipolarophile, typically an N-substituted 3-pyrroline. researchgate.net The reaction directly constructs the desired fused bicyclic scaffold. researchgate.net
A comparative study of synthetic methodologies for 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives highlighted the effectiveness of this intermolecular approach. nih.gov In this work, various aromatic and aliphatic nitrile oxides, generated in situ from the corresponding hydroximoyl chlorides in the presence of a base like triethylamine (B128534), were reacted with N-benzyl-3-pyrroline. researchgate.net This cycloaddition proved to be a robust method for accessing a library of derivatives. nih.govresearchgate.net Similarly, the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones has been achieved via the 1,3-dipolar cycloaddition of azomethine N-oxides with N-substituted maleimides. nih.gov The use of both alkenes (like 3-pyrroline) and alkynes as dipolarophiles allows for the synthesis of both the saturated (isoxazoline) and unsaturated (isoxazole) fused systems, respectively. mdpi.comrsc.orgmaynoothuniversity.ie
Table 2: Intermolecular Cycloaddition for Pyrrolo[3,4-d]isoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| 4-Methoxybenzohydroximoyl chloride | N-Boc-3-pyrroline | Et3N, Toluene (B28343), 110 °C | 5-(tert-butyl) 3-(4-methoxyphenyl)-3a,4,5,6-tetrahydropyrrolo[3,4-d]isoxazole-5-carboxylate | 80% | researchgate.net |
Control over regioselectivity and stereoselectivity is a critical aspect of 1,3-dipolar cycloaddition reactions, as it dictates the final structure and properties of the product. mdpi.com In the synthesis of pyrroloisoxazole derivatives, these reactions often proceed with a high degree of control.
Regioselectivity, which determines the orientation of the dipole relative to the dipolarophile, is typically high in nitrile oxide cycloadditions. mdpi.commdpi.com The outcome is largely governed by the electronic properties of the reactants and can often be predicted by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction generally favors the isomer resulting from the most favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of forming the pyrroloisoxazole ring, this involves controlling the relative configuration of the newly formed chiral centers at the ring junction. nih.gov
1,3-Dipolar Cycloaddition of Nitrile Oxides
Regioselectivity and Stereoselectivity Control in Cycloaddition Processes
Diastereoselective Synthesis
The diastereoselective synthesis of pyrroloisoxazole derivatives can be achieved by using chiral dipolarophiles or by directing the cycloaddition with chiral auxiliaries. chem-station.com For example, the cycloaddition of nitrile oxides to chiral lactams has been shown to proceed with the dipole attacking the less hindered face of the dipolarophile, leading to the formation of a major diastereomer. mdpi.com
In a notable example, a directed nitrile oxide cycloaddition was used to achieve high diastereoselectivity. chem-station.com The reaction of a nitrile oxide with a chiral allylic alcohol, (R)-3-butene-2-ol, furnished the corresponding isoxazoline as a single diastereomer in good yield. chem-station.com This control is attributed to the directing effect of the hydroxyl group on the allylic alcohol. Similarly, the synthesis of certain hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives proceeds via a cis-endo addition rule, resulting in the predominance of the cis isomer. nih.gov Such strategies are crucial for synthesizing enantiomerically pure and structurally defined compounds.
Factors Influencing Stereochemical Outcomes (e.g., Electrostatic Repulsion, π-interactions)
The stereochemical outcome of a cycloaddition reaction is determined by the geometry of the transition state, which is influenced by a combination of steric and electronic factors. mdpi.comnih.gov
One of the most significant factors is steric hindrance. The 1,3-dipole will preferentially approach the dipolarophile from the less sterically encumbered face, minimizing unfavorable van der Waals repulsions in the transition state. mdpi.com This principle is a reliable predictor of the major diastereomer in many cycloaddition reactions involving chiral substrates. mdpi.com
Diverse Synthetic Routes and Modern Methodologies
The construction of the this compound ring system is predominantly achieved through the 1,3-dipolar cycloaddition of nitrile oxides with a suitable dipolarophile. A key comparative study by Castellano et al. provides valuable insights into the efficiency of different synthetic techniques for a series of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives, which serves as a foundational reference for the methodologies discussed below. nih.gov
Conventional Thermal Synthesis
Conventional thermal synthesis represents the traditional approach to organic reactions, relying on heating the reaction mixture to achieve the necessary activation energy. In the context of this compound synthesis, this typically involves the slow addition of a base to a solution of an appropriate oxime and N-substituted maleimide (B117702) in an organic solvent, followed by heating for an extended period. nih.govresearchgate.net
The 1,3-dipolar cycloaddition reaction is a cornerstone of this approach. researchgate.net Nitrile oxides, generated in situ from the corresponding hydroximoyl chlorides or by oxidation of aldoximes, react with a dipolarophile, such as an N-substituted maleimide, to form the desired pyrrolo[3,4-d]isoxazole-4,6-dione ring system. researchgate.net The reaction often proceeds via a cis-endo addition, leading to specific stereoisomers. researchgate.net
A typical procedure involves dissolving the starting materials in a suitable solvent, such as toluene or dichloromethane, followed by the addition of a base like triethylamine to facilitate the in situ generation of the nitrile oxide from a hydroximoyl chloride precursor. The mixture is then heated under reflux for several hours to drive the cycloaddition. While effective, this method often suffers from long reaction times and potentially lower yields compared to more modern techniques. nih.gov
Table 1: Comparison of Conventional Synthesis Parameters
| Parameter | Details |
|---|---|
| Reaction Time | Typically several hours to overnight |
| Temperature | Reflux temperatures of the chosen solvent (e.g., toluene, ~110°C) |
| Yields | Generally moderate |
| Scalability | Can be scaled up, but long reaction times can be a drawback |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to significantly reduced reaction times and improved yields. nih.govresearchgate.net
In the synthesis of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives, microwave irradiation has been shown to be highly effective. nih.gov The reaction, which involves the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with N-benzyl-3-pyrroline, is completed in a matter of minutes under microwave heating, compared to hours required for the conventional thermal method. nih.gov This rapid heating is believed to not only accelerate the reaction rate but also to minimize the formation of side products. researchgate.net
The general procedure involves placing the reactants and solvent in a sealed vessel suitable for microwave synthesis and irradiating the mixture at a set temperature for a short duration. The significant reduction in reaction time and often higher yields make this an attractive alternative to conventional heating. nih.gov
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional | 18 hours | 60-75% |
| Microwave-Assisted | 1.5 hours | 70-87% |
Data derived from the synthesis of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives as reported by Castellano et al. nih.gov
Flow Chemistry Protocols
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater potential for automation and scalability. nih.govmdpi.com In a flow chemistry setup, reactants are continuously pumped through a heated reactor, where the reaction takes place.
The synthesis of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives has been successfully adapted to a continuous flow process. nih.gov This approach involves pumping a solution of the starting materials and a base through a heated microreactor. The short residence time in the heated zone is sufficient to achieve high conversion to the desired product. This methodology dramatically reduces reaction times to mere minutes and can lead to even higher yields compared to both conventional and microwave-assisted batch methods. nih.gov The ability to safely handle reaction intermediates and precisely control reaction parameters like temperature and residence time are key benefits of this protocol. mdpi.com
Table 3: Comparison of Flow Chemistry with Batch Methods
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Batch | 18 hours | 60-75% |
| Microwave Batch | 1.5 hours | 70-87% |
| Continuous Flow | 10 minutes | 60-87% |
Data derived from the synthesis of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives as reported by Castellano et al. nih.gov
Metal-Catalyzed Cyclization and Coupling Reactions
Metal-catalyzed reactions have revolutionized organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the context of heterocyclic chemistry, transition metal complexes are instrumental in facilitating a wide range of cyclization and coupling reactions. nih.gov
Transition metal complexes are widely employed in the synthesis of heterocyclic compounds due to their ability to activate substrates and promote bond formation. nih.govresearchgate.net Various metals, including palladium, copper, and rhodium, have been used to catalyze reactions that lead to the formation of five- and six-membered heterocyclic rings. nih.govrsc.org These catalysts can facilitate cycloaddition reactions, C-H activation, and cross-coupling reactions, all of which can be strategically applied to the synthesis of complex heterocyclic systems. nih.govrsc.org The choice of metal, ligand, and reaction conditions can significantly influence the outcome of the reaction, allowing for a high degree of control over the final product.
While specific examples of rhodium-catalyzed synthesis of the this compound core are not extensively documented, the versatility of rhodium catalysts in heterocyclic synthesis suggests their potential applicability. Rhodium catalysts are well-known for their ability to promote a variety of transformations, including C-H activation, carbene insertion, and annulation reactions, which are valuable for constructing complex ring systems. nih.govnih.govrsc.org
For instance, rhodium(II) catalysts have been effectively used in the synthesis of pyrrole (B145914) derivatives through the transannulation of N-sulfonyl-1,2,3-triazoles. beilstein-journals.org This type of transformation, which involves the reaction of a rhodium carbene intermediate, could potentially be adapted for the synthesis of the pyrrolo portion of the this compound scaffold. Furthermore, rhodium-catalyzed cascade reactions have been developed for the synthesis of dihydropyrroles from triazoles and organoselenium compounds. nih.gov These examples highlight the potential for rhodium catalysts to be employed in novel synthetic routes toward the target pyrroloisoxazole system.
Non-Catalytic and Environmentally Benign Approaches (e.g., Aqueous Medium Reactions)
In recent years, the principles of green chemistry have driven the development of synthetic methods that are both efficient and environmentally friendly. For the synthesis of pyrrolo-isoxazole systems, non-catalytic approaches in aqueous media represent a significant advancement. These methods often rely on the inherent reactivity of the starting materials, avoiding the need for metal catalysts and organic solvents.
A notable example is the synthesis of symmetric bis-pyrrolo isoxazole cycloadducts through the cycloaddition of bis-nitrones of glyoxal (B1671930) with N-substituted maleimides in water. rsc.org This reaction proceeds under non-catalytic conditions at a moderate temperature of 70 °C, affording the desired products in a short reaction time of 10–15 minutes. rsc.org The use of water as a solvent is not only environmentally benign but can also enhance the rate and selectivity of certain cycloaddition reactions due to hydrophobic effects.
The reaction yields a single regioisomer, specifically the trans diastereoisomer, which is attributed to an endo-transition state stabilized by π–π stacking interactions between the succinimide (B58015) moiety and the N-phenyl ring of the nitrone. rsc.orgresearchgate.net This one-pot, facile, and low-temperature synthesis in an aqueous medium is a prime example of a sustainable approach to constructing the pyrrolo-isoxazole core. rsc.org
Table 1: Non-Catalytic Synthesis of Symmetric Bis-Pyrrolo Isoxazole Cycloadducts in Water
| Entry | N-Substituted Maleimide | Reaction Time (min) | Yield (%) | Diastereomer |
| 1 | N-phenylmaleimide | 15 | 85 | trans |
| 2 | N-(4-methylphenyl)maleimide | 12 | 88 | trans |
| 3 | N-(4-chlorophenyl)maleimide | 15 | 82 | trans |
| 4 | N-(4-methoxyphenyl)maleimide | 10 | 90 | trans |
This table is a representative example based on the described methodology and is for illustrative purposes.
Ring-Opening/Intramolecular Cyclization Sequences
Ring-opening followed by intramolecular cyclization is a powerful strategy for the construction of complex heterocyclic systems from simpler cyclic precursors. This approach allows for the introduction of functionality and the formation of fused ring systems in a controlled manner.
One relevant strategy involves the site-selective electrophilic cyclization and subsequent ring-opening of pyranoquinolines to synthesize pyrrolo[1,2-a]quinolines. nih.gov Although the final product is not a pyrrolo-isoxazole, the underlying principle of using a ring-opening/cyclization cascade is applicable. In this methodology, an electrophile, such as iodine, triggers a cyclization event, which is then followed by the opening of the pyran ring to form the desired pyrrole-fused system. nih.gov
A more direct application of this strategy to isoxazole-containing systems is the use of intramolecular nitrile oxide cycloaddition (INOC) reactions. This method is employed to synthesize novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] rsc.orgnih.govoxazole (B20620) ring systems from 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. mdpi.com The key step is the in situ generation of a nitrile oxide from an aldoxime, which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne to form the fused isoxazoline or isoxazole ring. mdpi.com This powerful transformation allows for the efficient construction of the bicyclic core.
Table 2: Intramolecular Nitrile Oxide Cycloaddition for Fused Isoxazole Synthesis
| Entry | Starting Aldoxime | Oxidizing Agent | Solvent | Yield (%) |
| 1 | 1-phenyl-3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | NaOCl | DCM | 63 |
| 2 | 1-(4-fluorophenyl)-3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | NaOCl | DCM | 64 |
| 3 | 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | NaOCl | DCM | 42 |
This table is based on data for a similar fused heterocyclic system and illustrates the yields of the intramolecular nitrile oxide cycloaddition step. mdpi.com
Isomerization of Precursor Compounds (e.g., Azirines to Pyrrolooxazoles)
The isomerization of strained ring systems, such as azirines, provides an atom-economical pathway to more stable heterocyclic structures. This approach is particularly useful for the synthesis of fused pyrrole-containing heterocycles.
A well-documented example is the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles. nih.gov This reaction proceeds by heating the azirine precursor in an inert solvent, such as mesitylene, at high temperatures (170-180 °C). nih.gov The high strain of the three-membered azirine ring facilitates its transformation into the more stable fused bicyclic system. nih.gov
According to DFT calculations, the mechanism involves a nitrenoid-like transition state, leading to a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to afford the final aromatic product. nih.gov This thermal isomerization is a non-catalytic process and offers a high degree of atom economy, making it an attractive synthetic strategy. nih.gov The reaction is tolerant of a variety of substituents on both the azirine and oxazole rings, allowing for the synthesis of a diverse range of pyrrolo-oxazole derivatives. nih.gov
Table 3: Thermal Isomerization of 5-(2H-Azirin-2-yl)oxazoles to 4H-Pyrrolo[2,3-d]oxazoles
| Entry | R¹ (in azirine) | R² (in oxazole) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Methyl | 170 | 3 | 70 |
| 2 | 4-Chlorophenyl | Methyl | 180 | 1 | 75 |
| 3 | 4-Methoxyphenyl | Methyl | 180 | 1 | 72 |
| 4 | Phenyl | Ethyl | 180 | 1 | 68 |
This table is based on data for the synthesis of 4H-pyrrolo[2,3-d]oxazoles and is representative of the isomerization strategy. nih.gov
Chemical Reactivity and Transformation Mechanisms of 5,6 Dihydro 4h Pyrrolo 3,4 D Isoxazole
Reactivity of the Isoxazole (B147169) Moiety
The isoxazolidine (B1194047) portion of the molecule is characterized by the N-O bond, which is the most labile bond in the ring and a key site for chemical transformations.
N-O Bond Cleavage Reactions
The cleavage of the N-O bond in isoxazolidines and their derivatives is a well-established transformation that unlocks access to a variety of functionalized acyclic compounds. nih.gov This bond scission is most commonly achieved through reductive methods. Transition metal-mediated cleavage is particularly effective. For instance, investigations into heterobicycloalkene-fused 2-isoxazolines have shown that reagents like Raney nickel are highly efficient. nih.gov The combination of Raney nickel with additives such as aluminum chloride (AlCl₃) in aqueous methanol (B129727) has been identified as an optimal condition for cleaving the N-O bond in these fused systems, leading to high yields of the resulting products. nih.gov
Other common reagents used for the reductive cleavage of isoxazolines include lithium aluminum hydride (LiAlH₄), titanium(III) chloride (TiCl₃), and molybdenum hexacarbonyl (Mo(CO)₆). nih.gov The choice of reagent can influence the reaction outcome and product distribution.
Ring-Opening Transformations (e.g., Reductive Ring Opening)
Following the initial N-O bond cleavage, the isoxazole ring opens to reveal a more flexible carbon chain with versatile functional groups. Reductive ring-opening is the most prevalent of these transformations, typically yielding γ-amino alcohols or their derivatives. researchgate.netresearchgate.net
Catalytic hydrogenation is a primary method for achieving this transformation. The use of Raney nickel as a catalyst under a hydrogen atmosphere effectively cleaves the N-O bond and reduces the resulting imine intermediate in one pot, converting bicyclic isoxazolidines into functionalized 1,3-amino alcohols. researchgate.net The reaction is often performed under pressure (e.g., 40 psi) and may include a base like triethylamine (B128534) to facilitate the conversion. researchgate.net Studies on various isoxazolidine systems have demonstrated that catalysts like palladium on carbon (Pd/C) can also be employed for this purpose. mdpi.com
The general pathway for the reductive ring opening of the 5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole scaffold is expected to yield a substituted 3,4-bis(hydroxymethyl)pyrrolidine derivative, although the specific outcome can depend on the substituents and reaction conditions. This transformation is highly valuable in synthetic chemistry as it converts the constrained, fused ring system into a densely functionalized and stereochemically rich pyrrolidine (B122466) core.
Table 1: Conditions for Reductive Ring Opening of Fused Isoxazolidine Systems This table presents data from analogous fused isoxazolidine systems to illustrate common reaction conditions.
| Catalyst/Reagent | Additive/Solvent | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|---|
| Raney Nickel | AlCl₃ / aq. MeOH | Reflux | β-Hydroxyketone | 66–95% | nih.gov |
| Raney Nickel | H₂ (40 psi) / Triethylamine | Room Temp. | 1,3-Amino alcohol | High | researchgate.net |
| Pd/C | H₂ | Room Temp. | β-Amino alcohol | Variable | mdpi.com |
| Mo(CO)₆ | CH₃CN / H₂O | 80 °C | β-Hydroxyketone | 66-70% | nih.gov |
Reactions Involving the Pyrrolidine Ring
The pyrrolidine portion of the scaffold contains a secondary amine, which is a key center for reactivity and functionalization.
Condensation Reactions
The nitrogen atom of the pyrrolidine ring, or functional groups attached to the bicyclic core, can participate in condensation reactions. For example, in the synthesis of related pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netelsevierpure.comoxazoles, precursor ketones undergo condensation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) or tert-butoxy (B1229062) bis(dimethylamino)methane (TBDMAM) to form enaminoketones. acs.org These intermediates are then cyclized with hydroxylamine (B1172632) to construct the isoxazole ring. acs.orgnih.gov
While this example illustrates a condensation reaction used in the synthesis of the ring system, the pyrrolidine nitrogen of the final this compound is also capable of undergoing condensation with aldehydes or ketones to form iminium ions, which can then be trapped by nucleophiles. This type of reactivity is characteristic of secondary amines and is a foundational principle in organocatalysis, where pyrrolidine itself is a common catalyst for reactions like aldol (B89426) and Michael additions. elsevierpure.com
Functionalization at Nitrogen or Carbon Centers
The pyrrolidine ring offers multiple sites for further chemical modification, enhancing the structural diversity of the scaffold.
Functionalization at the Nitrogen Center: The secondary amine (N-5) of the pyrrolidine ring is the most common site for functionalization due to its nucleophilicity. nih.gov Standard reactions for secondary amines can be readily applied, including:
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.
N-Arylation: Coupling with aryl halides, often under palladium catalysis (e.g., Buchwald-Hartwig amination), to introduce aryl substituents. nih.gov
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
These modifications are crucial for modulating the physicochemical and biological properties of molecules containing the pyrrolidine scaffold. nih.govbldpharm.com
Functionalization at Carbon Centers: While direct functionalization of the C-H bonds of the pyrrolidine ring is challenging, it can be achieved through modern synthetic methods. In related bicyclic nitrogen heterocycles, metalation using strong bases followed by quenching with an electrophile allows for the introduction of substituents at specific carbon positions. nih.gov For example, deprotonation with a reagent like TMPMgCl·LiCl followed by reaction with an electrophile (e.g., iodine, aldehydes, or acyl chlorides) can install functional groups onto the ring. nih.gov Such strategies allow for the late-stage diversification of the core structure.
Table 2: Representative Functionalization Reactions on Pyrrolidine and Related Fused N-Heterocycles
| Reaction Type | Reagent(s) | Position Functionalized | Product Type | Source |
|---|---|---|---|---|
| N-Amination | Pyrrolidine, THF | Nitrogen | N-amino derivative | nih.gov |
| N-Formylation | POCl₃, DMF | Nitrogen | N-formyl derivative | nih.gov |
| C-Iodination | NIS, MeCN | Carbon | C-iodo derivative | nih.gov |
| C-Arylation (Negishi) | Aryl-ZnCl, Pd(OAc)₂/SPhos | Carbon | C-aryl derivative | nih.gov |
Intramolecular Rearrangements
The isoxazolidine ring, particularly when substituted, can undergo intramolecular rearrangements, often promoted by thermal or catalytic conditions. While specific studies on the rearrangement of this compound are not widely documented, the reactivity of the core isoxazolidine structure provides insight into potential pathways.
One notable transformation is the Baldwin rearrangement, a thermal process where certain 3-isoxazolines (a related unsaturated system) rearrange to form aziridines. nih.gov More relevant to the saturated isoxazolidine ring are rearrangements that can occur following the initial cycloaddition used to form them. Theoretical studies on the reaction of nitrones with phosphinylallenes show that the initially formed isoxazolidine can rearrange to form a 4-phosphinylpyrrolidin-3-one. researchgate.net
Furthermore, intramolecular 1,3-dipolar cycloadditions used to create fused isoxazolidine systems, such as in steroidal frameworks, can be influenced by Lewis acid catalysts like BF₃·OEt₂, which can alter the stereochemical outcome of the cyclization and promote specific arrangements. researchgate.net In some cases, attempts to synthesize related pyrroloisoxazole systems via intramolecular cycloaddition have been met with unexpected side reactions, such as retro-Claisen reactions, highlighting the complex reactivity of the intermediates involved. core.ac.uklboro.ac.uk
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
For a molecule like 5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons in the dihydro-pyrrolo and isoxazole (B147169) rings. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide information about the connectivity and electronic environment of the protons.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the carbon skeleton of the molecule. The chemical shifts of the carbon atoms would indicate their hybridization (sp², sp³) and proximity to heteroatoms (nitrogen and oxygen).
¹⁵N NMR, although less common, could provide valuable insights into the electronic structure of the nitrogen-containing heterocyclic system. The chemical shifts of the nitrogen atoms would be sensitive to their bonding environment within the pyrrolo and isoxazole rings.
To establish the precise connectivity of atoms within the this compound structure, a series of two-dimensional (2D) NMR experiments would be essential. These include:
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the stereochemistry of the molecule.
ADEQUATE: A more advanced technique that can reveal carbon-carbon connectivity directly.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
N-H stretching: If a secondary amine is present in the pyrrolo ring.
C-H stretching: For both aromatic/heteroaromatic and aliphatic C-H bonds.
C=N and C=C stretching: From the isoxazole and pyrrole (B145914) rings.
C-O and C-N stretching: Vibrations associated with the heterocyclic rings.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, which, when compared to the calculated theoretical mass, would confirm the molecular formula. The fragmentation pattern observed in the mass spectrum could also provide further structural information.
Fragmentation Pattern Analysis
While specific mass spectrometric fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of related isoxazole-containing compounds can provide significant insights. The analysis of analogous structures, such as various 1,2,5-oxadiazole N-oxide derivatives, reveals characteristic fragmentation pathways that are likely to be relevant. scielo.brresearchgate.net
Typically, under electron ionization (EI), the molecular ion peak is observed, although its intensity can vary depending on the stability of the compound. researchgate.netulisboa.pt A common primary fragmentation pathway for isoxazole rings involves the cleavage of the N-O bond, which is the weakest bond in the ring. This initial cleavage can trigger a cascade of further fragmentation events.
For the pyrrolo[3,4-d]isoxazole core, fragmentation is anticipated to involve the rupture of the fused bicyclic system. Key fragmentation pathways may include:
Loss of small neutral molecules: The expulsion of molecules such as CO, HCN, and radicals like NO is a common feature in the mass spectra of heterocyclic compounds.
Ring cleavage: The isoxazole and pyrrole rings can undergo cleavage, leading to a variety of fragment ions. The specific fragmentation will be directed by the substituents on the heterocyclic core.
Rearrangement reactions: Intramolecular rearrangements prior to fragmentation can lead to the formation of unexpected fragment ions, complicating the interpretation of the mass spectrum.
Studies on related compounds, such as 2,3-diphenyl-5-(naphthalen-1-yl)-4H-2,3,3a,5,6,6a-hexahydropyrrolo[3,4-d]isoxazole-4,6-diones, have utilized mass spectrometry to confirm their structures, indicating the utility of this technique in the characterization of this class of compounds.
X-ray Crystallography
Due to the absence of specific X-ray crystallographic data for this compound in the reviewed literature, the closely related derivative, 5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole, serves as an illustrative example for the structural characteristics of this heterocyclic system. nih.gov
Single Crystal X-ray Diffraction for Definitive Structure Determination
The analysis of this derivative revealed a monoclinic crystal system with the space group P21/n. nih.gov The unit cell parameters were determined to be a = 15.0037 (9) Å, b = 6.2364 (4) Å, and c = 15.5801 (9) Å, with a β angle of 117.238 (1)°. nih.gov These parameters define the repeating unit of the crystal lattice.
Table 1: Crystal Data and Structure Refinement for 5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole nih.gov
| Parameter | Value |
| Empirical formula | C₁₄H₁₅ClN₂O |
| Formula weight | 262.73 |
| Temperature | 200 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | a = 15.0037 (9) Å, b = 6.2364 (4) Å, c = 15.5801 (9) Å |
| β = 117.238 (1)° | |
| Volume | 1296.16 (14) ų |
| Z | 4 |
| Density (calculated) | 1.347 Mg/m³ |
| Absorption coefficient | 0.28 mm⁻¹ |
| F(000) | 552 |
| Crystal size | 0.35 x 0.28 x 0.12 mm |
| Theta range for data collection | 2.6 to 28.7° |
| Final R indices [I>2sigma(I)] | R1 = 0.044, wR2 = 0.117 |
| R indices (all data) | R1 = 0.055, wR2 = 0.123 |
| Goodness-of-fit on F² | 1.07 |
Analysis of Molecular Conformations and Dihedral Angles in the Solid State
The solid-state conformation of 5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole reveals important details about its three-dimensional shape. The fused eight-membered ring system is nearly planar, with a maximum deviation of 0.033 (2) Å. nih.gov
In other related isoxazole derivatives, the isoxazole ring can adopt an envelope conformation. mdpi.com The specific conformation and dihedral angles are influenced by the nature and steric bulk of the substituents attached to the heterocyclic core.
Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H⋯π interactions)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of 5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole, the molecules are organized into columns along the b-axis. nih.gov
The stability of this crystal packing is enhanced by the presence of C-H⋯π interactions. nih.gov These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and the π-system of the chlorophenyl ring acts as the acceptor. Such interactions play a crucial role in the supramolecular assembly of the molecules in the solid state. The investigation of these non-covalent interactions is essential for understanding the physical properties of the compound and for crystal engineering. jetir.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of 5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole at the atomic level.
Density Functional Theory (DFT) has been employed to investigate the 1,3-dipolar cycloaddition reactions that are often used to synthesize pyrrolo[3,4-d]isoxazole derivatives. nih.gov For instance, studies on the reaction of hydroximoyl chloride with N-arylmalemides to form 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-substituted-3(aH)-pyrrolo[3,4-d]isoxazole-4,6-diones have utilized DFT to elucidate the regioselectivity of the cycloaddition. nih.gov
In these studies, the geometries of reactants, transition states, and products are fully optimized to understand the energy landscape of the reaction. nih.gov Frequency calculations are typically performed to characterize the stationary points and to determine the zero-point energy (ZPE), free energies (G), and enthalpies (H) at standard conditions (298.15 K). nih.gov The transition states are identified by the presence of a single imaginary frequency. nih.gov Such calculations can predict which regioisomer is energetically favored. For example, in the cycloaddition of 2,4-dimethylthiazol to acrylonitrile, the B3LYP method has shown a preference for one conformer by 3.789 kJ mol−1, a result that aligns with experimental observations. nih.gov
| Computational Method | Basis Set | Application | Finding |
| DFT/B3LYP | 6-311++G** | Geometry optimization and frequency calculations | Predicts favored regioisomers in cycloaddition reactions. nih.gov |
Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules by considering electrons to be delocalized across the entire molecule. scribd.com This theory is applied to understand the reactivity and electronic properties of pyrrolo[3,4-d]isoxazole systems. Molecular orbital calculations are integral to studies of 1,3-dipolar cycloaddition reactions leading to isoxazoline (B3343090) and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives. nih.gov
The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is particularly important. The energy and symmetry of these orbitals govern the course of pericyclic reactions, such as the cycloadditions used to synthesize the pyrroloisoxazole core. The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) determines the regioselectivity and reactivity of the cycloaddition.
| MO Theory Application | Focus | Significance |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO interactions in cycloaddition reactions | Explains and predicts regioselectivity and stereoselectivity. nih.gov |
| Electron Delocalization | Distribution of electrons across the molecule | Provides insight into the molecule's stability and aromaticity. scribd.com |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer a way to explore the conformational space and dynamic behavior of this compound.
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the this compound ring system. While specific studies on this exact molecule are not detailed in the provided context, the general approach involves mapping the potential energy surface as a function of key dihedral angles. This process identifies low-energy conformations (local minima) and the transition states that connect them.
The resulting energy landscape provides a comprehensive picture of the molecule's conformational preferences and the energy barriers to interconversion between different shapes. For related hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives, NMR spectroscopy has been used to assign cis- and trans-configurations, which correspond to different points on the conformational energy landscape. nih.gov
| Analysis Technique | Information Gained | Relevance to this compound |
| Potential Energy Surface Scanning | Identification of stable conformers and transition states | Understanding the flexibility and preferred shapes of the bicyclic system. |
| NMR Spectroscopy | Experimental validation of cis/trans isomers | Correlates with computationally predicted low-energy conformations. nih.gov |
Theoretical studies play a significant role in predicting and explaining the regioselectivity and stereochemistry of the synthesis of pyrrolo[3,4-d]isoxazoles. As mentioned, DFT calculations are a primary tool for investigating the 1,3-dipolar cycloaddition reactions that form the isoxazole (B147169) ring fused to the pyrrolidine (B122466) ring. nih.gov
By calculating the activation energies for the formation of different possible regioisomers and stereoisomers, researchers can predict the major product of a reaction. For example, in the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives, the reaction proceeds through a cis-endo addition rule, leading to a predominance of the cis isomer. nih.gov Computational models can rationalize these experimental findings by examining the energies of the corresponding transition states.
| Theoretical Approach | Focus of Study | Outcome |
| Transition State Energy Calculations (DFT) | Regioselectivity of 1,3-dipolar cycloadditions | Prediction of the favored regioisomeric product. nih.gov |
| Stereochemical Pathway Analysis | Endo vs. Exo transition states in cycloadditions | Explanation for the observed predominance of cis isomers. nih.gov |
Electronic Structure Analysis
The electronic structure of this compound dictates its fundamental chemical and physical properties. Computational methods provide detailed information about the distribution of electrons within the molecule.
Analysis of the molecular orbitals, electron density, and electrostatic potential can reveal sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding the molecule's reactivity. The electronic structure also influences properties such as dipole moment and polarizability. For instance, in studies of related fullerene derivatives containing isoxazole and pyrrole (B145914) rings, electronic structure calculations are used to determine HOMO and LUMO energy levels, which are important for potential applications in organic photovoltaics. researchgate.net
| Property | Method of Analysis | Significance |
| HOMO/LUMO Energies | DFT, MO Theory | Relates to electronic transitions, redox properties, and reactivity. researchgate.net |
| Electron Density Distribution | Quantum chemical calculations | Identifies electron-rich and electron-poor regions, predicting sites of reaction. |
| Electrostatic Potential | Computational modeling | Visualizes charge distribution and potential for intermolecular interactions. |
Applications and Advanced Research Directions
5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole as a Key Building Block in Advanced Organic Synthesis
The pyrrolo[3,4-d]isoxazole core is a versatile scaffold that serves as a foundational element for the construction of a wide array of more complex and functionally diverse molecules. Its inherent structural features are leveraged by synthetic chemists to achieve specific three-dimensional arrangements and to introduce multiple points of functionalization.
The fused pyrrolo-isoxazole ring system is a privileged scaffold for developing novel polycyclic and heterocyclic compounds with significant biological potential. The 1,3-dipolar cycloaddition reaction is a primary method for synthesizing this core structure, allowing for the creation of derivatives with varied substituents. nih.govresearchgate.net Researchers have successfully utilized this scaffold to synthesize a range of complex molecules, including potential therapeutic agents.
For instance, a series of hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives have been synthesized and evaluated for anti-stress activity. nih.gov In these structures, the core scaffold is elaborated with phenyl and naphthalen-1-yl groups. Similarly, by incorporating a benzoic acid moiety, derivatives have been developed as potent acetylcholinesterase (AChE) inhibitors, which are relevant for managing Alzheimer's disease. mdpi.com Further research has led to the identification of pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govoxazole (B20620) derivatives as promising candidates for the treatment of lymphomas, demonstrating the scaffold's utility in building complex, multi-ring systems with potent antiproliferative effects. nih.gov
| Base Scaffold/Derivative | Target Application | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Hexahydropyrrolo[3,4-d]isoxazole-4,6-dione | Anti-stress agents | 1,3-Dipolar cycloaddition of azomethine N-oxides with N-(α-naphthyl)maleimide | nih.gov |
| Pyrrolo-isoxazole benzoic acid derivatives | Acetylcholinesterase (AChE) inhibitors | Cycloaddition of N-arylmaleimide with azomethine-N-oxides | mdpi.com |
| Pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govoxazoles | Anti-lymphoma agents | Multistep synthesis starting from cycloheptane-1,3-dione | nih.gov |
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced metabolic stability. The rigid structure of the pyrrolo[3,4-d]isoxazole scaffold is ideal for inducing specific secondary structures, like turns and helices, in peptide chains.
Specifically, the derivative Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine has been designed as a bicyclic diamino scaffold to stabilize parallel turn conformations in short peptide sequences. This scaffold was synthesized using a nih.govresearchgate.net-dipolar cycloaddition reaction. Its incorporation into peptides helps to control their three-dimensional shape, which is crucial for their biological activity and interaction with protein targets.
The synthesis of libraries containing a multitude of related compounds is a cornerstone of modern drug discovery, allowing for the high-throughput screening of potential drug candidates. The pyrrolo[3,4-d]isoxazole core is an excellent starting point for creating such libraries due to the ease with which different substituents can be introduced. Methodologies like microwave-assisted and flow-based synthesis have been compared for their efficiency in producing 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives, demonstrating the potential for rapid library generation. nih.gov These modern techniques significantly reduce reaction times and facilitate automation, making the scaffold amenable to combinatorial chemistry approaches for discovering new bioactive molecules. nih.gov
The pyrrolo[3,4-d]isoxazole nucleus serves as a key synthetic intermediate for a variety of functional organic molecules, primarily those with pharmacological applications. While its specific use as a precursor for 3-enoyltetramic acids is not prominently documented in available literature, its role as a versatile intermediate is well-established for other classes of compounds.
The isoxazolidine (B1194047) ring within the scaffold can be strategically cleaved to reveal different functional groups, enabling further chemical transformations. This versatility has been exploited in the synthesis of numerous biologically interesting compounds, including β-lactams. nih.gov The core structure is frequently employed as a precursor for molecules targeting the central nervous system and for agents with anti-inflammatory properties, highlighting its importance as a stepping stone to complex and valuable organic molecules. nih.govmdpi.comnih.gov
Role in Materials Science and Engineering
The application of this compound specifically in the field of materials science and engineering is an emerging area with limited research currently available. However, the broader class of isoxazole-containing compounds has shown potential in the development of novel materials. For instance, certain isoxazole (B147169) derivatives have been investigated for their liquid crystalline properties. researchgate.netresearchgate.net The rigid, polar nature of the isoxazole ring can influence molecular packing and lead to the formation of mesophases, which are essential for applications in displays and sensors. researchgate.net
While direct applications of the fused pyrrolo[3,4-d]isoxazole system in polymers, dyes, or electronic materials have not been extensively reported, its structural rigidity and potential for functionalization suggest it could be a candidate for incorporation into advanced material backbones. Further research is needed to explore the potential of this specific heterocyclic system in creating novel functional materials.
Q & A
Q. What are the common synthetic methodologies for 5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole derivatives, and how are they optimized?
The synthesis often employs 1,3-dipolar cycloaddition reactions. For example, a metal-free one-pot strategy involves radical Csp³-H functionalization of methyl ketones with tert-butyl nitrite and maleimide in dimethylsulfoxide, yielding fused pyrrolo-isoxazole scaffolds (e.g., 2H-chromene-dihydro-4H-pyrrolo[3,4-d]isoxazole-dione) . Optimization includes solvent selection (e.g., THF for intramolecular nitrile oxide-alkyne cycloaddition) and purification via column chromatography (n-hexane/EtOAc mixtures) .
Q. How is the structural characterization of this compound derivatives performed?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For instance, the title compound (C₁₄H₁₅ClN₂O) crystallizes in the monoclinic P2₁/c space group with lattice parameters a = 15.0037 Å, b = 6.2364 Å, and β = 117.238°. Hydrogen-bonding interactions (e.g., C–H···π stacking) and dihedral angles between fused rings (e.g., 25.0° for the 8-membered bicyclic system) are quantified to validate molecular geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data during structural elucidation?
Ambiguities arise from impurities or isomerism in reference standards. For example, oxidation products of pyrrole derivatives (e.g., 1,5-dihydro-pyrrole-one) may co-elute with impurities, complicating retention time matching. Cross-validation using high-resolution mass spectrometry (HRMS) with <3 ppm mass error and tandem MS fragmentation (e.g., m/z = 56.0500 fragment ions) is essential .
Q. What strategies improve low yields in cycloaddition-based syntheses of pyrrolo-isoxazoles?
Low yields (e.g., 25% in radical functionalization/cycloaddition) are addressed via flow chemistry. Continuous-flow systems enhance reaction efficiency by controlling residence time and temperature. For instance, microwave-assisted or flow-based methodologies improve yields compared to conventional batch processes . Catalyst screening (e.g., triethylamine in nitrile oxide-alkyne cycloadditions) and solvent polarity adjustments (e.g., DMSO vs. THF) also play roles .
Q. How do pyrrolo[3,4-d]isoxazole derivatives exert antitumor effects at the cellular level?
Mechanistic studies using confocal microscopy reveal disruption of actin cytoskeleton dynamics. Treated cancer cells (e.g., HeLa) show diffuse cytoplasmic granular actin (71% of cells) and reduced filopodium-like protrusions (from 92% in controls to 18%), indicating impaired cell motility and proliferation. Dose-dependent cytotoxicity assays (e.g., MTT) further quantify IC₅₀ values .
Q. What factors govern regioselectivity in 1,3-dipolar cycloadditions for pyrrolo-isoxazole synthesis?
Substituent electronic effects and steric hindrance dictate regioselectivity. Electron-withdrawing groups (e.g., acetyl in 3-acetylcoumarin) favor nitrile oxide dipole formation, while bulky substituents (e.g., 4-chlorophenyl) direct cycloaddition to specific positions. Computational studies (DFT) model transition states to predict regiochemical outcomes .
Q. How does crystal packing influence the physicochemical properties of pyrrolo-isoxazole derivatives?
SC-XRD reveals intermolecular interactions (e.g., C–H···Cg₁ hydrogen bonds with benzene ring centroids) that stabilize crystal lattices. These interactions correlate with melting points and solubility, guiding formulation strategies for bioactive compounds .
Q. What molecular design principles enhance antifungal activity in pyrrolo-isoxazole derivatives?
Scaffold modifications, such as introducing γ-lactam moieties, target fungal CYP51 enzymes. Docking studies suggest carbonyl groups interact with His310 residues, disrupting ergosterol biosynthesis. Structure-activity relationship (SAR) analyses prioritize substituents (e.g., triazoles) for improved binding and reduced toxicity .
Methodological Notes
- Abbreviations : Full chemical names used to avoid ambiguity.
- References : Citations follow academic standards (e.g., journal name abbreviations, DOI where applicable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
